molecular formula C12H17NO4 B8328225 3-Ethoxy-4-(2-ethoxyethoxy)pyridine-2-carbaldehyde

3-Ethoxy-4-(2-ethoxyethoxy)pyridine-2-carbaldehyde

Cat. No.: B8328225
M. Wt: 239.27 g/mol
InChI Key: GTELPDSDYURBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-(2-ethoxyethoxy)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-ethoxy-4-(2-ethoxyethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H17NO4/c1-3-15-7-8-17-11-5-6-13-10(9-14)12(11)16-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

GTELPDSDYURBME-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C(=NC=C1)C=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Ethoxy-4-(2-ethoxyethoxy)-2-methylpyridine (0.92 g, 4.09 mmol, obtained from Example 4(c)) dissolved in CH2Cl2 (5 mL) was added dropwise to m-CPBA (1.33 g, 4.50 mmol) in CH2Cl2 (5 mL) at 0° C. The reaction mixture was stirred at r.t. for 16 h. CH2Cl2 (10 mL) was then added and the organic phase was washed with sodium carbonate (5% aq., 2×20 mL), dried (MgSO4) and evaporated in vacuo. The residue was dissolved in acetic anhydride (20 mL) and stirred at 130° C. for 1 h. The solvent was evaporated in vacuo and water (40 mL) was added to the residue. The pH was adjusted to pH 8 with 2M sodium hydroxide. The aqueous phase was extracted with CH2Cl2, dried (MgSO4) and evaporated. The residue was dissolved in ethanol (5 mL) and 2M sodium hydroxide (8 mL) was added. The mixture was stirred under reflux for 2 h. The solvent was evaporated and the residue partitioned between water and CH2Cl2. The organic phase was dried (MgSO4) and concentrated and the residue was dissolved in CH2Cl2 (10 mL) and manganese oxide (1.57 g, 18.06 mmol) was added. The mixture was then stirred under reflux under a nitrogen atmosphere overnight. The reaction mixture was filtrated through celite and concentrated, and the crude product was purified by flash chromatography (heptane/ethyl acetate; 1:1), giving the title compound (0.22 g, 22%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.57 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
22%

Synthesis routes and methods II

Procedure details

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